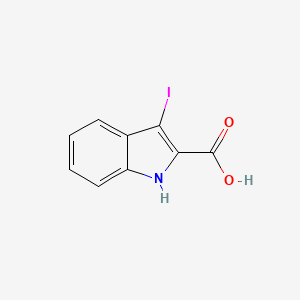![molecular formula C13H12ClNO2 B1350069 3-[(4-Chlorbenzyl)oxy]-2-methylpyridin-4-ol CAS No. 287928-09-0](/img/structure/B1350069.png)
3-[(4-Chlorbenzyl)oxy]-2-methylpyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol is an organic compound with a complex structure that includes a pyridine ring substituted with a chlorobenzyl group and a hydroxyl group
Wissenschaftliche Forschungsanwendungen
3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
- The primary target of this compound is amine oxidase (flavin-containing) . However, the specific role of this target in the context of 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol remains to be elucidated.
- Absorption : Information on absorption is not available .
- Volume of Distribution : Not reported .
- Protein Binding : Not specified .
- Metabolism : Details about metabolism remain elusive .
- Route of Elimination : Not documented .
- Half-Life : Unfortunately, the half-life of this compound is unknown .
- Clearance : No data on clearance .
Target of Action
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with enzymes such as monoamine oxidase B, influencing their activity . This interaction can lead to either inhibition or activation of the enzyme, depending on the context of the reaction. Additionally, 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol may interact with other biomolecules, such as receptors and transport proteins, altering their function and contributing to various biochemical pathways.
Cellular Effects
The effects of 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of cellular energy.
Molecular Mechanism
At the molecular level, 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound may also influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes. Additionally, 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol can modulate protein-protein interactions, affecting various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter levels and improving cognitive function . At high doses, 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol can cause toxic effects, including liver damage and neurotoxicity . It is essential to determine the optimal dosage to maximize the benefits while minimizing adverse effects.
Metabolic Pathways
3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. Understanding the metabolic pathways of 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol is essential for predicting its effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol is critical for understanding its effects on different tissues and organs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol typically involves the reaction of 4-chlorobenzyl chloride with 2-methyl-4-hydroxypyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the pyridine ring.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-one, while substitution reactions can produce a variety of derivatives with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
- 7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
- 4-((4-Chlorobenzyl)oxy)-N’-(2-((4-Chlorobenzyl)oxy)benzylidene)benzohydrazide
Uniqueness
3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-2-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-9-13(12(16)6-7-15-9)17-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKKJZVAUWDTKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)OCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377609 |
Source


|
| Record name | 3-[(4-chlorobenzyl)oxy]-2-methylpyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287928-09-0 |
Source


|
| Record name | 3-[(4-chlorobenzyl)oxy]-2-methylpyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
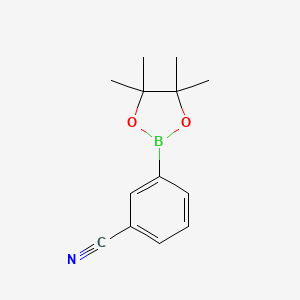
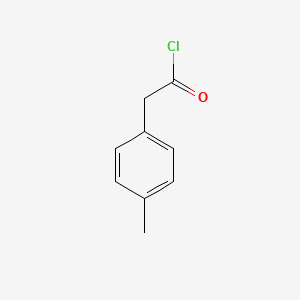
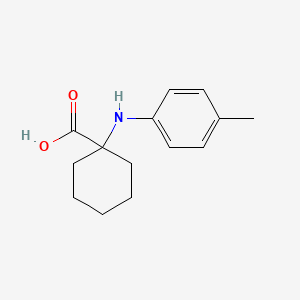
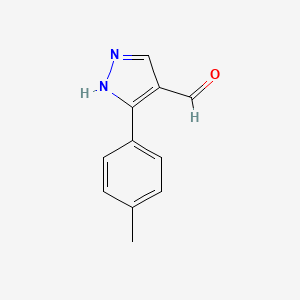

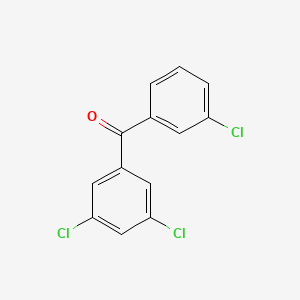

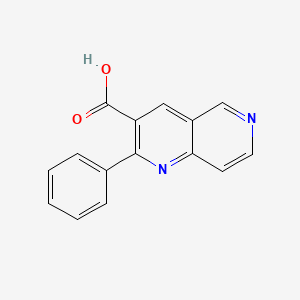
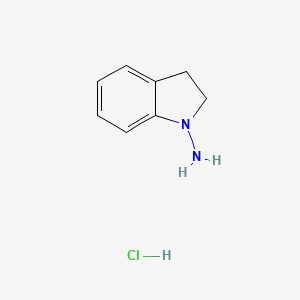
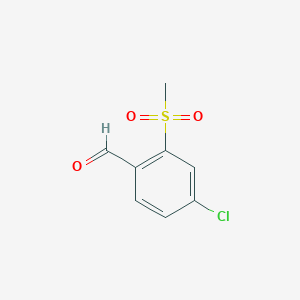
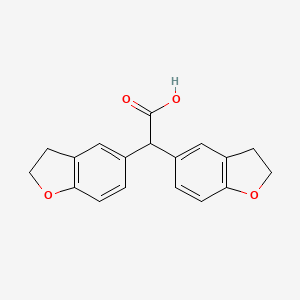
![4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1350008.png)
